molecular formula C20H19ClN2O B2527372 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine CAS No. 861208-87-9

2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine

Cat. No.: B2527372
CAS No.: 861208-87-9
M. Wt: 338.84
InChI Key: ZMQATVZOOAHWRF-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a tert-butylphenoxy group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-tert-butylphenol with 4-chlorobenzonitrile in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating or cooling to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biological studies to investigate the interactions between small molecules and biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate specific biological pathways and its use as a lead compound in drug discovery.

    Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine include:

  • 2-(4-Methoxyphenoxy)-5-(4-chlorophenyl)pyrimidine
  • 2-(4-Tert-butylphenoxy)-5-(4-fluorophenyl)pyrimidine
  • 2-(4-Tert-butylphenoxy)-5-(4-bromophenyl)pyrimidine

Highlighting Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, while the chlorophenyl group contributes to its reactivity and potential interactions with biological targets. These features make the compound a valuable tool in various research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-20(2,3)16-6-10-18(11-7-16)24-19-22-12-15(13-23-19)14-4-8-17(21)9-5-14/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQATVZOOAHWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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